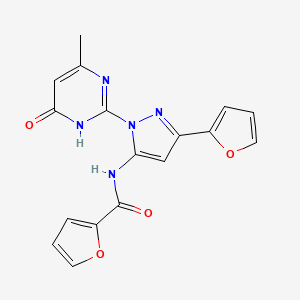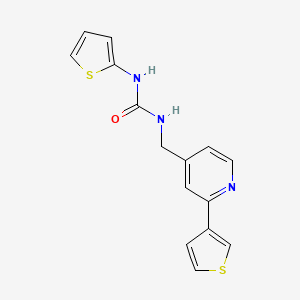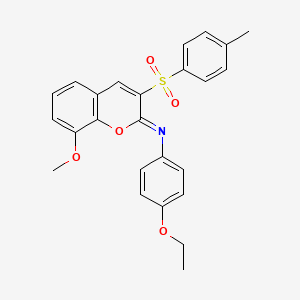
N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves multi-step processes starting from simple precursors, including electrophilic formylation, condensation reactions, and cycloadditions. An example includes the conversion of N-[(4-methoxyphenyl)sulfonyl]-3-ethyl-2-formylindole into an imine compound through treatment with amines, followed by cycloaddition to yield various heterocyclic structures (Magnus et al., 1983).
Molecular Structure Analysis
Molecular structure determination often involves crystallographic characterization and computational methods. For example, certain sulfonamido-benzimidazole compounds have been structurally characterized, demonstrating complex interactions with metal centers and providing insights into their geometric configurations (Bermejo et al., 2000).
Chemical Reactions and Properties
Sulfonylchromen-imines and related compounds participate in a variety of chemical reactions, including cycloadditions and nucleophilic additions, producing a range of heterocyclic compounds with diverse functionalities (Ye et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are often elucidated through experimental techniques like X-ray diffraction, and are crucial for understanding their behavior in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological targets, are determined through a combination of synthetic experimentation and computational studies. For example, the reactivity of N-sulfonyl imines as synthons in stereoselective organic synthesis highlights their utility in constructing complex molecules with high stereocontrol (Weinreb, 1997).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
- The synthesis of indolocarbazoles, including those derived from similar sulfonyl-imine compounds, demonstrates the utility of these compounds in constructing complex molecular architectures. This is crucial for the development of natural products and pharmaceuticals (Magnus, Exon, & Sear, 1983).
- Research on β-aminosulfones from N-(para-methoxyphenyl) imines highlights the potential of similar compounds in stereochemically defined organic synthesis, offering pathways to novel structures and reactivity profiles (Anderson, Campbell, Campos, & Shannon, 2014).
Medicinal Chemistry and Drug Design
- Studies on the synthesis and enzyme inhibitory kinetics of sulfonamides derived from 4-methoxyphenethylamine reveal the potential of similar sulfonyl-imines in the development of therapeutic agents, such as those targeting Alzheimer’s disease (Abbasi et al., 2018).
Material Science and Electrochemistry
- Ionic liquids with substituted piperidinium cations and TFSI anions, related to sulfonyl-imine structures, have been synthesized and characterized for their promising applications in electrochemical devices (Savilov et al., 2016).
- The development of lithium-ion batteries using ionic liquid-based electrolytes showcases the relevance of similar sulfonyl-imine compounds in enhancing the performance and safety of energy storage technologies (Elia et al., 2016).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-4-30-20-12-10-19(11-13-20)26-25-23(32(27,28)21-14-8-17(2)9-15-21)16-18-6-5-7-22(29-3)24(18)31-25/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTSLXQXHLCDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)
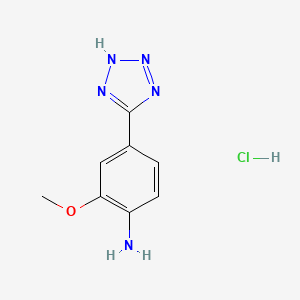
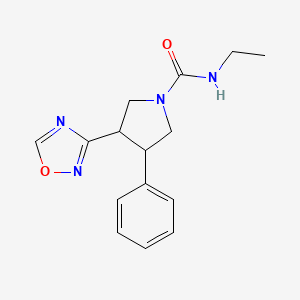

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)


![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)
![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)
